molecular formula C12H11N3O B2575660 N-(5-aminopyridin-2-yl)benzamide CAS No. 69634-20-4

N-(5-aminopyridin-2-yl)benzamide

Cat. No.: B2575660
CAS No.: 69634-20-4
M. Wt: 213.24
InChI Key: PMCJOARICUKEBF-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)benzamide is an organic compound with the molecular formula C12H11N3O It is a derivative of benzamide, where the benzamide moiety is substituted with a 5-aminopyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-aminopyridin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, a Fe2Ni-BDC catalyst can be employed for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method offers high yields and can be conducted under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(5-aminopyridin-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a COX-1 inhibitor makes it a valuable compound in medicinal chemistry for the development of anti-inflammatory drugs.

Properties

IUPAC Name

N-(5-aminopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCJOARICUKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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